molecular formula C3H4N4O2 B1200412 1-methyl-3-nitro-1H-1,2,4-triazole CAS No. 26621-45-4

1-methyl-3-nitro-1H-1,2,4-triazole

Cat. No.: B1200412
CAS No.: 26621-45-4
M. Wt: 128.09 g/mol
InChI Key: DOEWLMFVRWMCGM-UHFFFAOYSA-N
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Description

1-methyl-3-nitro-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by a methyl group at the first position and a nitro group at the third position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Scientific Research Applications

1-methyl-3-nitro-1H-1,2,4-triazole has a wide range of applications in scientific research:

Safety and Hazards

1,2,4-Triazoles can cause serious eye irritation and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .

Future Directions

1,2,4-Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Research is being conducted to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Biochemical Analysis

Biochemical Properties

1-Methyl-3-nitro-1,2,4-triazole plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to bind with a variety of enzymes and receptors, influencing their activity . For instance, 1-Methyl-3-nitro-1,2,4-triazole can inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, its interaction with proteins can lead to changes in protein conformation and function, further impacting biochemical pathways.

Cellular Effects

The effects of 1-Methyl-3-nitro-1,2,4-triazole on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to modulate the activity of key signaling molecules, leading to altered cellular responses. In cancer cells, 1-Methyl-3-nitro-1,2,4-triazole can induce apoptosis by affecting the expression of pro-apoptotic and anti-apoptotic genes . Moreover, it can disrupt cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to reduced cell proliferation.

Molecular Mechanism

At the molecular level, 1-Methyl-3-nitro-1,2,4-triazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, 1-Methyl-3-nitro-1,2,4-triazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of 1-Methyl-3-nitro-1,2,4-triazole in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but its effects can change over time due to degradation and metabolic processes . In in vitro studies, prolonged exposure to 1-Methyl-3-nitro-1,2,4-triazole can lead to cumulative effects on cellular function, such as sustained inhibition of enzyme activity and prolonged changes in gene expression . In in vivo studies, the compound’s stability and degradation can influence its long-term effects on cellular function and overall organism health .

Dosage Effects in Animal Models

The effects of 1-Methyl-3-nitro-1,2,4-triazole vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as antimicrobial and anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and hormonal imbalances . Studies have shown that there is a threshold dose beyond which the adverse effects outweigh the therapeutic benefits . Therefore, careful dosage optimization is crucial for maximizing the compound’s efficacy while minimizing its toxicity.

Metabolic Pathways

1-Methyl-3-nitro-1,2,4-triazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation through processes such as reduction, oxidation, and conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity . Additionally, 1-Methyl-3-nitro-1,2,4-triazole can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways .

Transport and Distribution

The transport and distribution of 1-Methyl-3-nitro-1,2,4-triazole within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, binding proteins can facilitate the distribution of 1-Methyl-3-nitro-1,2,4-triazole within tissues, affecting its accumulation and overall bioavailability . These transport and distribution mechanisms are crucial for determining the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 1-Methyl-3-nitro-1,2,4-triazole plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1-Methyl-3-nitro-1,2,4-triazole can accumulate in the mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic pathways . Additionally, the compound’s localization within the nucleus can influence gene expression by interacting with nuclear proteins and transcription factors .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-methyl-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    1-Methyl-3,5-dinitro-1H-1,2,4-triazole: Similar structure but with an additional nitro group at the fifth position.

    3-Nitro-1H-1,2,4-triazole: Lacks the methyl group at the first position.

    1-Methyl-1H-1,2,4-triazole: Lacks the nitro group at the third position.

Uniqueness: 1-methyl-3-nitro-1H-1,2,4-triazole is unique due to the presence of both a methyl and a nitro group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

1-methyl-3-nitro-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c1-6-2-4-3(5-6)7(8)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEWLMFVRWMCGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181169
Record name 1-Methyl-3-nitro-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26621-45-4
Record name 1-Methyl-3-nitro-1,2,4-triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026621454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3-nitro-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of 1-Methyl-3-nitro-1,2,4-triazole according to the provided research?

A1: The research primarily explores the use of 1-Methyl-3-nitro-1,2,4-triazole as an additive in energetic materials, specifically nanothermites, to enhance their properties. [, ]

Q2: How does 1-Methyl-3-nitro-1,2,4-triazole affect the performance of nanothermites?

A2: Studies show that adding 1-Methyl-3-nitro-1,2,4-triazole can significantly improve the explosion force (F) and burning rate (u) of certain nanothermite compositions like CuO/Al and Bi2O3/Al. [, ] This enhancement is attributed to the compound's energetic nature, contributing to the overall energy release during combustion.

Q3: Is there an optimal concentration of 1-Methyl-3-nitro-1,2,4-triazole for maximum performance enhancement?

A3: Yes, research indicates that the optimal concentration varies depending on the specific nanothermite composition and the desired outcome. For example, the Bi2O3/Al/1-Methyl-3-nitro-1,2,4-triazole mixture achieved maximum explosion force with 9% 1-Methyl-3-nitro-1,2,4-triazole. [] Exceeding this concentration can lead to decreased combustion performance.

Q4: Are there any safety concerns regarding the use of 1-Methyl-3-nitro-1,2,4-triazole in energetic materials?

A4: While the provided research focuses on performance enhancement, it highlights the need to consider safety aspects. 1-Methyl-3-nitro-1,2,4-triazole is an energetic material, and its incorporation into nanothermites might influence their sensitivity and handling risks. Further research on safety characteristics is crucial. []

Q5: What other research areas involving 1-Methyl-3-nitro-1,2,4-triazole are highlighted in the provided papers?

A6: Besides its role in energetic materials, 1-Methyl-3-nitro-1,2,4-triazole is also investigated for its use as a building block in synthesizing novel compounds, particularly 1,2,4-triazole-containing oligopeptides. [] This highlights its versatility as a chemical precursor for exploring new materials with potential applications in various fields.

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